2-[(5-{2-[(E)-1-(2-FURYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PYRIDYL)ACETAMIDE
Overview
Description
2-[(5-{2-[(E)-1-(2-FURYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PYRIDYL)ACETAMIDE is a complex organic compound that features a triazole ring, a furan ring, and a pyridine ring
Scientific Research Applications
2-[(5-{2-[(E)-1-(2-FURYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PYRIDYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: Application in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{2-[(E)-1-(2-FURYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PYRIDYL)ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Attachment of the Furan Ring: The furan ring can be introduced via a condensation reaction with furfural or its derivatives.
Formation of the Pyridine Acetamide Moiety: This involves the reaction of the triazole intermediate with 2-pyridine acetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the hydrazone linkage, potentially converting it to a hydrazine derivative.
Substitution: The compound can participate in substitution reactions, especially at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The triazole ring can coordinate with metal ions, which could be relevant in materials science applications.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[[5-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-pyridin-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2S/c22-12(17-11-5-1-2-6-15-11)9-24-14-18-13(20-21-14)19-16-8-10-4-3-7-23-10/h1-8H,9H2,(H,15,17,22)(H2,18,19,20,21)/b16-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMPZMHUGJGGRF-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CSC2=NNC(=N2)NN=CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)NC(=O)CSC2=NNC(=N2)N/N=C/C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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